molecular formula C20H13Cl3N2O B2827202 2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole CAS No. 338791-31-4

2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole

Cat. No.: B2827202
CAS No.: 338791-31-4
M. Wt: 403.69
InChI Key: DMDWGMJXNKKJOT-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure . This particular compound has a 4-chlorophenyl group and a 3,4-dichlorobenzyl group attached to it.


Molecular Structure Analysis

The molecular structure of this compound would be based on the benzimidazole core, with the 4-chlorophenyl group and the 3,4-dichlorobenzyl group attached at the 2nd and 1st positions of the benzimidazole ring, respectively .


Chemical Reactions Analysis

Benzimidazole and its derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzimidazole ring might confer aromatic stability to the compound .

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Iemura et al. (1986) reported the synthesis of benzimidazole derivatives with antihistaminic activity, emphasizing the role of the oxygen atom in the substituted-oxyethyl group for potent activity (Iemura et al., 1986).

Immunostimulatory Properties

  • Tagliabue et al. (1978) explored the immunostimulatory activity of a benzimidazole derivative, highlighting its potential in enhancing the anti-SRBC response and raising the GvH-inducing capacity of splenocytes (Tagliabue et al., 1978).

Structural Analysis

  • Yang et al. (2007) conducted a structural analysis of a similar compound, revealing specific dihedral angles and hydrogen bonding patterns (Yang et al., 2007).

Spectroscopic Studies

  • Saral et al. (2017) performed structural and spectroscopic studies on benzimidazole derivatives, contributing to understanding their molecular structure and electronic transitions (Saral et al., 2017).

Nanoparticle Development

  • Campos et al. (2015) discussed the preparation of nanoparticles for the sustained release of benzimidazole fungicides, indicating a potential application in agriculture (Campos et al., 2015).

Advanced Oxidation Processes

  • Bokare and Choi (2011) investigated the oxidative degradation of pollutants using a compound structurally similar to benzimidazole, demonstrating its effectiveness in environmental applications (Bokare & Choi, 2011).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some benzimidazole derivatives are used as antifungal agents, and they work by inhibiting the synthesis of beta-1,3-D-glucan, an essential component of fungal cell walls .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. Benzimidazole derivatives are a focus of research due to their wide range of biological activities .

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[(3,4-dichlorophenyl)methoxy]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl3N2O/c21-15-8-6-14(7-9-15)20-24-18-3-1-2-4-19(18)25(20)26-12-13-5-10-16(22)17(23)11-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDWGMJXNKKJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2OCC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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